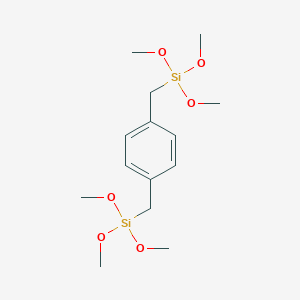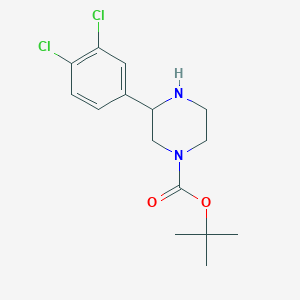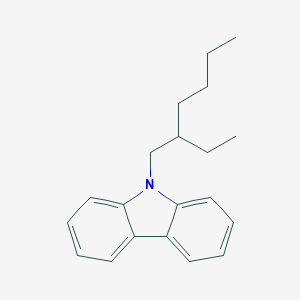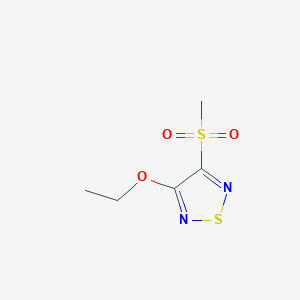
3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole, also known as EMS-TD, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. EMS-TD has been shown to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties, making it an attractive candidate for further research.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer. 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes. 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole also inhibits the activation of MAPKs, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole can inhibit the proliferation of cancer cells and induce apoptosis. 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole has also been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In vivo studies have shown that 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole can reduce inflammation and oxidative stress in animal models of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole. One potential area of research is the development of new anti-inflammatory drugs based on 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole. Another area of research is the investigation of the molecular mechanism of 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole's anti-inflammatory and anti-cancer activities. Additionally, further studies are needed to evaluate the safety and efficacy of 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole in animal models and human clinical trials. Finally, the development of new synthetic methods and purification techniques for 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole could further enhance its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole involves the reaction of 3-ethoxy-1,2,5-thiadiazole with methylsulfonyl chloride in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, resulting in the formation of 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole as the main product. The purity and yield of 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole is in the development of new anti-inflammatory drugs. Studies have shown that 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole can inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
178368-42-8 |
|---|---|
Produktname |
3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole |
Molekularformel |
C5H8N2O3S2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
3-ethoxy-4-methylsulfonyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C5H8N2O3S2/c1-3-10-4-5(7-11-6-4)12(2,8)9/h3H2,1-2H3 |
InChI-Schlüssel |
FBSRVFONCVGKRJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NSN=C1S(=O)(=O)C |
Kanonische SMILES |
CCOC1=NSN=C1S(=O)(=O)C |
Synonyme |
1,2,5-Thiadiazole,3-ethoxy-4-(methylsulfonyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)

![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)
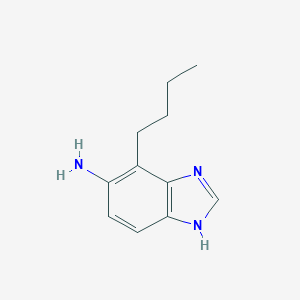
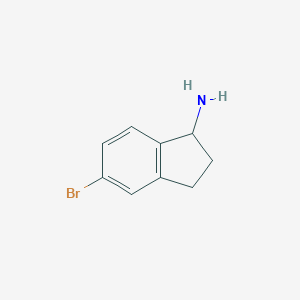
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
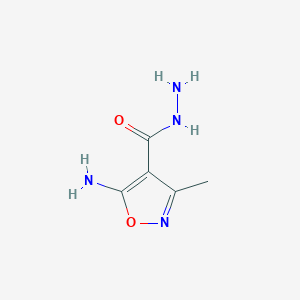
![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
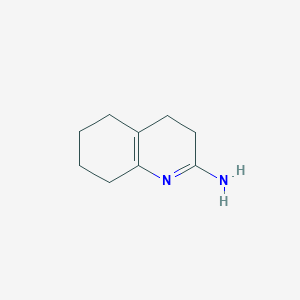

![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)
